Cas no 179613-06-0 ((1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol structure](https://www.kuujia.com/scimg/cas/179613-06-0x500.png)
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
- (1S)-1-(4-methylsulfanylphenyl)ethanol
- AT20982
- (S)-1-(4-(methylthio)phenyl)ethan-1-ol
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- MDL: MFCD14705948
- Inchi: 1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1
- InChI Key: XRCBEPLEVWVPAD-ZETCQYMHSA-N
- SMILES: S(C)C1C=CC(=CC=1)[C@H](C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- XLogP3: 1.9
- Topological Polar Surface Area: 45.5
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89240-1g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 1g |
$743.0 | 2023-09-01 | |
Enamine | EN300-89240-0.05g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 0.05g |
$174.0 | 2023-09-01 | |
A2B Chem LLC | AV34605-100mg |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Enamine | EN300-89240-5g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 5g |
$2152.0 | 2023-09-01 | |
A2B Chem LLC | AV34605-10g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 10g |
$3394.00 | 2024-04-20 | |
A2B Chem LLC | AV34605-50mg |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AV34605-5g |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 5g |
$2301.00 | 2024-04-20 | |
1PlusChem | 1P019ROT-50mg |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 50mg |
$269.00 | 2024-06-18 | |
1PlusChem | 1P019ROT-250mg |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 250mg |
$516.00 | 2024-06-18 | |
1PlusChem | 1P019ROT-100mg |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol |
179613-06-0 | 95% | 100mg |
$369.00 | 2024-06-18 |
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol Related Literature
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
Recent Advances in the Study of (1S)-1-[4-(Methylsulfanyl)phenyl]ethan-1-ol (CAS: 179613-06-0) in Chemical Biology and Pharmaceutical Research
The compound (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol (CAS: 179613-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its methylsulfanylphenyl moiety, has shown promising potential in various applications, including asymmetric synthesis, drug development, and enzyme inhibition studies. Recent studies have focused on its stereoselective synthesis, biological activity, and potential therapeutic applications, making it a compound of considerable interest to researchers.
One of the key areas of investigation has been the stereoselective synthesis of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient enzymatic reduction method using ketoreductases, achieving high enantiomeric excess (ee > 99%) and yield (92%). This method offers a green chemistry alternative to traditional synthetic routes, reducing the need for hazardous reagents and minimizing waste production. The study also highlighted the compound's role as a chiral building block for the synthesis of more complex pharmaceutical intermediates.
In the realm of drug discovery, (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol has been explored as a potential scaffold for the development of novel kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6, which are implicated in various cancers. The researchers utilized molecular docking and in vitro assays to demonstrate that the methylsulfanyl group plays a critical role in binding to the ATP-binding site of these kinases, suggesting its potential as a lead compound for anticancer drug development.
Furthermore, the compound's interactions with biological systems have been a subject of recent investigation. A 2023 study in ChemBioChem explored its ability to modulate cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of many drugs. The researchers found that (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol acts as a weak inhibitor of CYP3A4, raising important considerations for its use in drug combinations and potential drug-drug interactions. This finding has implications for the design of future pharmaceutical formulations containing this compound or its derivatives.
Recent advances in analytical techniques have also facilitated a deeper understanding of this compound's properties. A 2024 publication in Analytical Chemistry described a novel LC-MS/MS method for the quantification of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol in biological matrices, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. This method has proven valuable in pharmacokinetic studies, enabling researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) profiles with unprecedented sensitivity.
Looking forward, the unique chemical properties of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its lipophilic nature and specific interactions with biological membranes could be leveraged. Additionally, its role in asymmetric catalysis and as a chiral auxiliary in complex organic syntheses remains an active area of study. As research progresses, this compound is likely to play an increasingly important role in the development of new pharmaceuticals and chemical biology tools.
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